(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine
Overview
Description
(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine is a useful research compound. Its molecular formula is C13H27N and its molecular weight is 197.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Cannabinoid Receptor Agonists
MDMB-CHMICA, a compound structurally similar to (Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine, has been studied for its presence in recreational drug products and its impact on users. Research has highlighted its wide availability on the Internet, its varied effects on users, including euphoria and a range of adverse effects such as palpitations and loss of consciousness, and its high potency and associated risks (Haden, Archer, Dargan, & Wood, 2017).
Copper Catalyst Systems for C-N Bond Forming Reactions
Research into recyclable protocols for C–N bond forming reactions, which are crucial in organic synthesis, has seen significant developments. Copper-mediated systems have been particularly noted for their potential in commercial exploitation due to their effectiveness in reactions involving various amines and aryl halides or arylboronic acids. Such studies are vital for advancing sustainable and efficient synthetic methodologies in chemistry (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Reductive Amination with Hydrogen
The reductive amination process, which involves the conversion of aldehydes or ketones with amines or ammonia in the presence of a reducing agent and catalyst, has been a subject of extensive research. This process is crucial for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in various pharmaceuticals and chemicals. Studies have emphasized the role of transition-metal catalysis in activating the reducing agent, highlighting the advancements in catalyst development for this essential organic transformation (Irrgang & Kempe, 2020).
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDFJPFTIRWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.